molecular formula C15H13IO3 B1359019 3,4-Dimethoxy-2'-iodobenzophenone CAS No. 951891-89-7

3,4-Dimethoxy-2'-iodobenzophenone

Cat. No.: B1359019
CAS No.: 951891-89-7
M. Wt: 368.17 g/mol
InChI Key: ISRLZBLMESYWFT-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3. It is characterized by the presence of methoxy groups at the 3 and 4 positions on one phenyl ring and an iodine atom at the 2’ position on the other phenyl ring, connected by a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2’-iodobenzophenone typically involves the iodination of 3,4-dimethoxybenzophenone. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for 3,4-Dimethoxy-2’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2’-iodobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

    Reduction Products: 3,4-Dimethoxy-2’-iodobenzhydrol.

    Oxidation Products: 3,4-Dimethoxy-2’-iodobenzoic acid.

    Coupling Products: Biaryl compounds with diverse functional groups.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2’-iodobenzophenone largely depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products. The iodine atom plays a crucial role in facilitating these reactions by providing a good leaving group .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxy-2’-iodobenzophenone is unique due to the combination of methoxy groups and an iodine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and material science .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRLZBLMESYWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255520
Record name (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-89-7
Record name (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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